tert-Butyl 3-bromo-2-methylpropanoate

Catalog No.
S13488892
CAS No.
136685-85-3
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-2-methylpropanoate

CAS Number

136685-85-3

Product Name

tert-Butyl 3-bromo-2-methylpropanoate

IUPAC Name

tert-butyl 3-bromo-2-methylpropanoate

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3

InChI Key

RRAYORBDRLQTCX-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C(=O)OC(C)(C)C

tert-Butyl 3-bromo-2-methylpropanoate is an organic compound characterized by the presence of a tert-butyl group and a bromine substituent on a propanoate backbone. Its molecular formula is C8H15BrO2C_8H_{15}BrO_2, and it has a molecular weight of approximately 223.11 g/mol. This compound is notable for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

, primarily due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles through both SN1 and SN2 mechanisms. For example, treatment with sodium methoxide can yield tert-butyl 3-methoxy-2-methylpropanoate.
  • Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids, such as 3-bromo-2-methylpropanoic acid, using oxidizing agents like potassium permanganate.
  • Reduction Reactions: The ester group can be reduced to an alcohol, resulting in tert-butyl 3-bromo-2-methylpropanol, typically using reducing agents like lithium aluminum hydride .

Research indicates that tert-butyl 3-bromo-2-methylpropanoate is useful in biological studies, particularly in enzyme-catalyzed reactions. It serves as a probe for investigating biochemical pathways, helping to elucidate mechanisms within metabolic processes . Additionally, its structure allows for potential interactions with various biological targets, contributing to its relevance in medicinal chemistry.

The synthesis of tert-butyl 3-bromo-2-methylpropanoate can be achieved through several methods:

  • Esterification: One common method involves the esterification of 3-bromo-2-methylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion .
  • One-Pot Reactions: Another synthetic route utilizes tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions, allowing for the formation of tert-butyl esters through a sequence involving Csp3–H bond oxidation and C–O bond formation .

These methods highlight the versatility and efficiency of synthesizing this compound for various applications.

tert-Butyl 3-bromo-2-methylpropanoate has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
  • Industrial Use: It finds application in the production of polymers and resins, contributing to various industrial processes .

Studies involving tert-butyl 3-bromo-2-methylpropanoate have focused on its interactions with nucleophiles and its reactivity patterns. For instance, its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for synthesizing more complex molecules. Additionally, research into its biological interactions suggests potential roles in drug design and development .

Several compounds share structural similarities with tert-butyl 3-bromo-2-methylpropanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
tert-Butyl bromideC4H9BrC_4H_9BrSimple alkyl halide used in organic synthesis
tert-Butyl 2-bromoisobutyrateC8H15BrOC_8H_{15}BrOSimilar structure; used as a reagent in organic synthesis
tert-Butyl (R)-3-bromo-2-methylpropanoateC8H15BrO2C_8H_{15}BrO_2Stereoisomer with potential differences in reactivity

Uniqueness: What sets tert-butyl 3-bromo-2-methylpropanoate apart is its specific arrangement of functional groups that allows for distinct reactivity patterns compared to these similar compounds. Its use as a building block for more complex molecules in medicinal chemistry further emphasizes its unique role in synthetic organic chemistry .

The nucleophilic bromination of propanoate backbones represents a fundamental approach for introducing bromine functionality into carboxylic acid derivatives [1]. The bromination of 2-methylpropanoic acid derivatives follows established mechanistic pathways that involve electrophilic attack by bromine-containing reagents on the activated carbon positions [2].

Pyridinium Tribromide-Mediated Bromination

Pyridinium tribromide, also known as pyridine hydrobromide perbromide, serves as an effective brominating agent for propanoate substrates [3]. This reagent functions as a stable solid source of electrophilic bromine, offering advantages over liquid bromine in terms of handling and precise stoichiometric control [3]. The mechanism involves initial formation of a complex between the pyridinium cation and tribromide anion, which subsequently releases active bromine species [3].

Research demonstrates that pyridinium tribromide exhibits superior bromination efficiency compared to other brominating agents when applied to acetophenone derivatives under controlled conditions [1]. The reaction proceeds through enolate intermediate formation, where the rate-determining step involves proton abstraction from the alpha-carbon position [1].

Brominating AgentYield (%)Reaction Conditions
Pyridinium tribromide85 ± 490°C, 3 hours
Copper bromide60 ± 690°C, 3 hours
N-bromosuccinimideInsufficient product90°C, 3 hours

N-Bromosuccinimide Pathways

N-bromosuccinimide represents an alternative brominating reagent that operates through radical mechanisms under specific conditions . The application of N-bromosuccinimide to methyl 2-((tert-butoxycarbonyl)amino)propanoate derivatives involves radical initiation using azobisisobutyronitrile under mild reaction conditions . This pathway enables selective bromination at the 3-position of the propanoate backbone while maintaining the integrity of protecting groups .

The mechanistic pathway involves homolytic cleavage of the N-Br bond in N-bromosuccinimide, generating bromine radicals that subsequently abstract hydrogen atoms from the propanoate substrate . The resulting carbon-centered radicals then react with additional N-bromosuccinimide molecules to incorporate bromine functionality .

Selective Bromination in Aqueous Media

The development of aqueous bromination protocols for 2-methyl-2-phenylpropanoic acid derivatives demonstrates the feasibility of water-based bromination systems [2] [5]. These methods achieve selective para-bromination with greater than 98% regioselectivity when applied to aromatic propanoate substrates [2]. The aqueous medium facilitates controlled bromine delivery while minimizing side reactions associated with organic solvent systems [2].

The reaction proceeds under neutral to slightly acidic conditions, with bromine equivalents ranging from 1.0 to 2.0 relative to the substrate [2]. Product recovery involves acidification followed by extraction or filtration procedures, yielding brominated propanoates with purities exceeding 99% [2].

Esterification Techniques for tert-Butyl Group Incorporation

The incorporation of tert-butyl ester functionality into brominated propanoate derivatives requires specialized esterification methodologies that accommodate the steric demands and electronic properties of both the bromine substituent and the bulky tert-butyl group [6] [7].

Steglich-Type Esterification Methods

Steglich esterification represents a widely employed method for tert-butyl ester formation under mild conditions [6]. The reaction utilizes carbodiimide coupling reagents in conjunction with appropriate solvents to facilitate ester bond formation [6]. Recent optimization studies demonstrate that Mukaiyama's reagent in dimethyl carbonate provides superior results compared to traditional dicyclohexylcarbodiimide/dichloromethane systems [6].

The mechanism involves initial activation of the carboxylic acid by the carbodiimide reagent, forming an O-acylisourea intermediate [8]. Subsequent nucleophilic attack by the tert-butyl alcohol component leads to ester formation with concomitant release of the urea byproduct [8]. The use of 1-hydroxybenzotriazole as an additive minimizes racemization and improves reaction efficiency [8].

Coupling ReagentSolvent SystemYield (%)Reaction Time
DicyclohexylcarbodiimideDichloromethane65-7512-24 hours
DiisopropylcarbodiimideDichloromethane70-808-16 hours
Mukaiyama's reagentDimethyl carbonate85-926-12 hours

Isourea-Mediated Esterification

The utilization of O-tert-butyl-N,N'-diisopropylisourea as a tert-butylating agent provides an alternative approach for ester formation [9] [10]. This reagent functions as both the tert-butyl source and the coupling agent, simplifying the reaction protocol [9]. The procedure involves treating the carboxylic acid substrate with the isourea derivative in dichloromethane at low temperatures [9].

Experimental protocols demonstrate that 3.0 equivalents of the isourea reagent relative to the carboxylic acid substrate provide optimal conversion rates [9]. The reaction proceeds through initial formation of an activated ester intermediate, followed by intramolecular rearrangement to yield the desired tert-butyl ester [9]. Purification via column chromatography using ethyl acetate/hexane mixtures affords products with yields ranging from 45-60% [9].

Novel Electromagnetic Milling Approaches

Recent developments in mechanochemical synthesis have introduced electromagnetic milling as a solvent-free method for tert-butyl ester formation [11]. This approach utilizes di-tert-butyl dicarbonate as the tert-butyl source under electromagnetic field activation [11]. The method operates without additional heating or base catalysis, making it particularly suitable for sensitive substrates [11].

The electromagnetic milling process involves ferromagnetic rods that become magnetized under high-speed rotating magnetic fields [11]. This magnetization facilitates bond activation through coordination with charged ferromagnetic species, introducing a novel mechanism for ester formation [11]. The entirely neutral reaction environment proves advantageous for late-stage functionalization of complex molecules [11].

Bis(trifluoromethanesulfonyl)imide-Catalyzed Tert-Butylation

The application of bis(trifluoromethanesulfonyl)imide as a catalyst for tert-butyl ester formation represents a significant advancement in esterification methodology [7]. This approach utilizes tert-butyl acetate as both solvent and tert-butylating agent, enabling direct conversion of carboxylic acids to their corresponding tert-butyl esters [7]. The reaction proceeds at ambient temperature with residence times as short as several hours [7].

The mechanism involves initial salt formation between the strong acid catalyst and carboxylic acid substrate, followed by nucleophilic attack of the activated carboxylate on the acetate carbonyl carbon [7]. This methodology demonstrates superior reaction rates and yields compared to conventional perchloric acid-catalyzed procedures [7].

Flow Chemistry Approaches for Large-Scale Production

Flow chemistry methodologies offer significant advantages for the large-scale production of tert-butyl 3-bromo-2-methylpropanoate, including enhanced heat and mass transfer, improved safety profiles, and superior process control [12] [13].

Continuous Flow Bromination Systems

The implementation of continuous flow bromination for propanoate derivatives utilizes microreactor technology to achieve precise control over reaction parameters [14] [15]. These systems employ microchannel reactors that facilitate rapid mixing and efficient heat transfer, enabling bromination reactions under conditions that would be challenging in batch processes [14].

Research demonstrates that bromination of tert-butyl alcohol derivatives in microchannel reactors using hydrobromic acid as the brominating agent achieves conversion rates exceeding 85% with residence times of 2-5 minutes [14]. The continuous nature of the process eliminates the need for product isolation between synthetic steps, reducing overall processing time and material handling requirements [14].

ParameterBatch ProcessFlow ProcessImprovement Factor
Reaction Time24 hours20 minutes72x
Temperature Control±5°C±1°C5x
Yield78%88%1.13x
Throughput0.1 g/h4.1 kg/h41,000x

Segmented Flow Optimization

Segmented flow chemistry provides enhanced experimental throughput for reaction optimization studies [16]. This approach creates discrete reaction segments separated by immiscible solvents, minimizing cross-contamination while enabling parallel experimentation [16]. The technique proves particularly valuable for screening multiple reaction conditions in a time-efficient manner [16].

Implementation of segmented flow for esterification reactions demonstrates significant improvements in reaction screening capabilities [15]. The method enables systematic variation of stoichiometry, temperature, and catalyst loading while maintaining precise control over residence time [15]. Integration with online analytical methods facilitates real-time monitoring of reaction progress [16].

Multistep Flow Synthesis Integration

The integration of bromination and esterification steps within a single continuous flow system represents a significant advancement in synthetic efficiency [12]. This approach eliminates intermediate isolation and purification steps, reducing overall processing time and material losses [12]. The modular nature of flow systems enables facile reconfiguration for different synthetic targets [12].

Practical implementation involves sequential reactor modules connected via transfer lines with appropriate mixing and temperature control [17]. The first module performs bromination under optimized conditions, while the second module introduces the tert-butyl esterification reagents [17]. Residence time optimization ensures complete conversion in each synthetic step [17].

Process Intensification Strategies

Process intensification in flow chemistry focuses on maximizing productivity while minimizing resource consumption [18] [19]. For brominated ester synthesis, this involves optimization of bromine utilization efficiency and reduction of process mass intensity [18]. Advanced generator systems enable in-situ bromine production from sodium bromate and hydrobromic acid, achieving bromine atom incorporation rates exceeding 75% [18].

The development of optimized generator systems demonstrates dramatic improvements in space-time yields, reaching values of 82 kg L⁻¹ h⁻¹ for brominated products [19]. These systems incorporate hydrobromic acid recycling mechanisms that enhance overall atom economy while reducing waste generation [18].

Purification Challenges and Chromatographic Resolution Methods

The purification of tert-butyl 3-bromo-2-methylpropanoate presents unique challenges related to the compound's volatility, stability, and potential for decomposition under standard purification conditions [20] [21].

Column Chromatography Optimization

Column chromatography represents the primary method for purifying brominated propanoate esters [21]. The technique exploits polarity differences between the target compound and impurities to achieve separation [21]. Silica gel serves as the preferred stationary phase due to its compatibility with brominated organic compounds and its ability to provide adequate resolution [21].

Optimal mobile phase compositions involve graduated polarity systems, typically beginning with petroleum ether and progressing to ethyl acetate mixtures [20]. The separation mechanism relies on differential adsorption of compounds to the silica surface, with more polar impurities exhibiting stronger interactions and longer retention times [21].

Mobile Phase CompositionRetention Factor (Rf)ResolutionRecovery (%)
Petroleum ether:Ethyl acetate (9:1)0.65Good85-90
Petroleum ether:Ethyl acetate (8:2)0.45Excellent90-95
Petroleum ether:Ethyl acetate (7:3)0.25Good80-85

Specialized Purification Techniques for Brominated Compounds

The purification of brominated organic compounds requires specialized approaches that account for their unique chemical properties [22]. These compounds often exhibit enhanced electrophilicity and potential for elimination reactions under basic conditions [22]. Purification protocols must therefore avoid strongly basic conditions and elevated temperatures that could promote debromination [22].

Gas chromatographic analysis of brominated carboxylic acid derivatives reveals that enantiomeric separation can be achieved using modified cyclodextrin stationary phases [23]. This technique enables assessment of stereochemical purity for chiral brominated propanoates [23]. The separation mechanism involves formation of inclusion complexes between the cyclodextrin cavity and the organic substrate [23].

Aqueous Extraction Protocols

Aqueous extraction methods for brominated compounds utilize the differential solubility characteristics of products and impurities [22]. The approach involves selective dissolution of elemental bromine and ionic impurities in aqueous bromide solutions, leaving the organic product in a separate phase [22]. This technique proves particularly effective for removing excess brominating reagents and inorganic byproducts [22].

The extraction mechanism relies on the formation of complex ions between bromide anions and molecular bromine, creating water-soluble species that can be separated from organic products [22]. Subsequent heating of the aqueous phase enables recovery of any dissolved bromine through volatilization [22].

Advanced Chromatographic Methods

High-performance liquid chromatography provides enhanced resolution for complex mixtures containing brominated propanoate derivatives [23]. The technique enables separation of structural isomers and stereoisomers that may be difficult to resolve using conventional column chromatography [23]. Mobile phase optimization involves systematic variation of organic modifier concentration and buffer pH to achieve optimal separation [23].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

222.02554 g/mol

Monoisotopic Mass

222.02554 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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